Isolated Enzyme Potency: Autotaxin-IN-3 vs. First-in-Class Inhibitor Ziritaxestat (GLPG1690)
Autotaxin-IN-3 exhibits significantly higher potency at the isolated enzyme level compared to the first-in-class clinical candidate Ziritaxestat (GLPG1690). This difference in IC50 is a primary differentiator for assay design where high sensitivity is required .
| Evidence Dimension | Isolated Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2.4 nM |
| Comparator Or Baseline | Ziritaxestat (GLPG1690): 131 nM |
| Quantified Difference | Approximately 55-fold higher potency |
| Conditions | Isolated human autotaxin enzyme assay (specific assay context not provided by vendor datasheets, values reported as per respective compound's primary characterization). |
Why This Matters
This substantial difference in biochemical potency is critical for researchers designing sensitive *in vitro* assays where robust enzyme inhibition is needed at lower compound concentrations.
